molecular formula C6H11ClO2S B14564721 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- CAS No. 61434-22-8

2-Pentanesulfinyl chloride, 2-methyl-3-oxo-

Cat. No.: B14564721
CAS No.: 61434-22-8
M. Wt: 182.67 g/mol
InChI Key: DWRMIOACVPGWQJ-UHFFFAOYSA-N
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Description

2-Pentanesulfinyl chloride, 2-methyl-3-oxo- is an organosulfur compound with a complex structure that includes a sulfinyl chloride group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- typically involves the reaction of a suitable precursor with sulfuryl chloride or thionyl chloride. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. For example, the reaction might be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Pentanesulfinyl chloride, 2-methyl-3-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl chloride group to a sulfide.

    Substitution: The sulfinyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl chlorides, while substitution reactions can produce a variety of sulfinyl derivatives.

Scientific Research Applications

2-Pentanesulfinyl chloride, 2-methyl-3-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- exerts its effects involves the reactivity of the sulfinyl chloride group. This group can act as an electrophile, reacting with nucleophiles to form new bonds. The ketone group also plays a role in the compound’s reactivity, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Another organosulfur compound with a sulfonyl chloride group.

    Tosyl chloride: Contains a toluenesulfonyl group and is used in similar substitution reactions.

    Thionyl chloride: Used as a reagent in the synthesis of sulfinyl chlorides.

Uniqueness

2-Pentanesulfinyl chloride, 2-methyl-3-oxo- is unique due to the presence of both a sulfinyl chloride group and a ketone group, which confer distinct reactivity and potential applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

61434-22-8

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

2-methyl-3-oxopentane-2-sulfinyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-4-5(8)6(2,3)10(7)9/h4H2,1-3H3

InChI Key

DWRMIOACVPGWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)S(=O)Cl

Origin of Product

United States

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